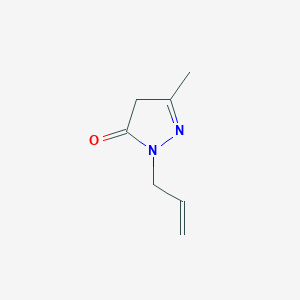![molecular formula C9H6Cl2O4 B8682314 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a chemical compound that belongs to the benzodioxane family This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzodioxane ring, and a carboxylic acid group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid typically involves the chlorination of 1,4-benzodioxan-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters are carefully monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzodioxane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
6-Chloro-1,4-benzodioxan-2-carboxylic acid: Contains only one chlorine atom, leading to variations in its chemical behavior.
7-Chloro-1,4-benzodioxan-2-carboxylic acid: Similar to the above, with a single chlorine atom at a different position.
Uniqueness
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical properties and potential applications. The dual chlorination can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H6Cl2O4 |
|---|---|
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
6,7-dichloro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
Clave InChI |
MZOAKOKTRSSQSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=C(C=C2O1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














